molecular formula C10H14ClNO2 B12965314 Methyl (S)-3-amino-2-phenylpropanoate hydrochloride

Methyl (S)-3-amino-2-phenylpropanoate hydrochloride

Cat. No.: B12965314
M. Wt: 215.67 g/mol
InChI Key: XEIPXRKVVATEEC-SBSPUUFOSA-N
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Description

Methyl (S)-3-amino-2-phenylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique properties and reactivity, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-2-phenylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar esterification methods. The use of methanol and trimethylchlorosilane remains a preferred choice due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-2-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl (S)-3-amino-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, participating in various metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-3-amino-2-phenylpropanoate hydrochloride
  • Ethyl (S)-3-amino-2-phenylpropanoate hydrochloride
  • Methyl (S)-3-amino-2-phenylbutanoate hydrochloride

Uniqueness

Methyl (S)-3-amino-2-phenylpropanoate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities and properties compared to its analogs .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl (2S)-3-amino-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(7-11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1

InChI Key

XEIPXRKVVATEEC-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)[C@H](CN)C1=CC=CC=C1.Cl

Canonical SMILES

COC(=O)C(CN)C1=CC=CC=C1.Cl

Origin of Product

United States

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